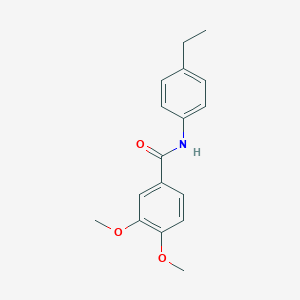

N-(4-ethylphenyl)-3,4-dimethoxybenzamide

Beschreibung

N-(4-ethylphenyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4-dimethoxybenzoyl core linked to a 4-ethylphenyl group via an amide bond. The 3,4-dimethoxy substitution on the benzoyl moiety is a common pharmacophore in medicinal chemistry, contributing to enhanced binding interactions with target proteins through hydrogen bonding and hydrophobic effects .

Eigenschaften

Molekularformel |

C17H19NO3 |

|---|---|

Molekulargewicht |

285.34 g/mol |

IUPAC-Name |

N-(4-ethylphenyl)-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C17H19NO3/c1-4-12-5-8-14(9-6-12)18-17(19)13-7-10-15(20-2)16(11-13)21-3/h5-11H,4H2,1-3H3,(H,18,19) |

InChI-Schlüssel |

ZGIYSMHIBSYNFK-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Kanonische SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 3,4-Dimethoxybenzamide Derivatives

Key Findings from Comparative Studies

Antiviral Activity

- N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide exhibited the strongest binding affinity (-6.7 kcal/mol) to MPXV cysteine protease in molecular docking studies, outperforming analogues like 6-Dimethylaminonaphthene-1-sulfonic acid amide (-5.0 kcal/mol) and Oleic Acid (-5.2 kcal/mol) . The allylcarbamoyl and chloro groups likely enhance interactions with the protease’s active site through hydrogen bonding and hydrophobic packing .

- By contrast, N-(4-ethylphenyl)-3,4-dimethoxybenzamide (hypothetical compound) lacks electronegative substituents, which may reduce its binding potency compared to the chlorophenyl analogue. However, the ethyl group could improve metabolic stability in vivo due to reduced susceptibility to oxidative metabolism .

Anticancer and Cytotoxicity

- Thiazole and hydrazone derivatives, such as (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide , demonstrated moderate cytotoxicity in antiproliferative assays . The bromophenyl and heterocyclic substituents likely enhance DNA intercalation or topoisomerase inhibition.

- The ethyl group in N-(4-ethylphenyl)-3,4-dimethoxybenzamide may reduce cytotoxicity compared to bromine-containing analogues but could improve selectivity for cancer cells by modulating lipophilicity .

Enzyme Inhibition

- Thiourea derivatives (e.g., N-((2-Bromo-6-chloro-4-nitrophenyl)carbamothio-yl)-3,4-dimethoxybenzamide ) showed potent CA inhibition, attributed to the electron-withdrawing nitro and bromo groups enhancing interactions with the enzyme’s zinc center .

- The ethyl substituent in N-(4-ethylphenyl)-3,4-dimethoxybenzamide may weaken CA inhibition due to its electron-donating nature but could improve solubility for oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.